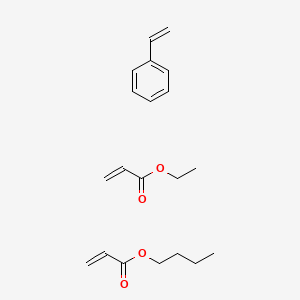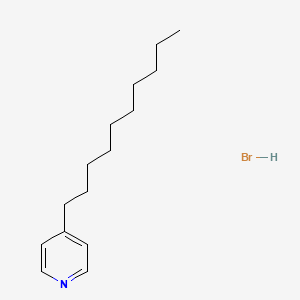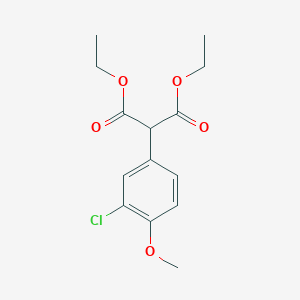![molecular formula C31H52ClN B14665380 N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride CAS No. 38510-45-1](/img/structure/B14665380.png)
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a naphthalene ring attached to a dimethylamino group, which is further connected to an octadecyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride typically involves the reaction of N,N-dimethyl-1-naphthylamine with octadecyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Bromide or iodide analogs of the original compound.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride involves its interaction with lipid bilayers in cell membranes. The compound’s hydrophobic octadecyl chain inserts into the lipid bilayer, while the hydrophilic quaternary ammonium group interacts with the polar head groups of the lipids. This interaction disrupts the membrane structure, leading to increased permeability and potential cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Lacks the octadecyl chain, making it less effective as a surfactant.
N-Methyl-1-naphthylamine: Contains only one methyl group on the nitrogen, resulting in different chemical properties.
N,N-Dimethyl-α-naphthylamine: Similar structure but with different positioning of the naphthalene ring.
Uniqueness
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride is unique due to its long hydrophobic chain, which enhances its surfactant properties and makes it highly effective in disrupting lipid bilayers. This property is not shared by its similar compounds, making it particularly valuable in applications requiring strong surfactant activity.
Propiedades
Número CAS |
38510-45-1 |
|---|---|
Fórmula molecular |
C31H52ClN |
Peso molecular |
474.2 g/mol |
Nombre IUPAC |
dimethyl-(naphthalen-1-ylmethyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C31H52N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-32(2,3)28-30-25-22-24-29-23-19-20-26-31(29)30;/h19-20,22-26H,4-18,21,27-28H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
SROAZZDRGYVURC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


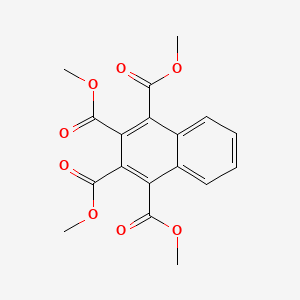
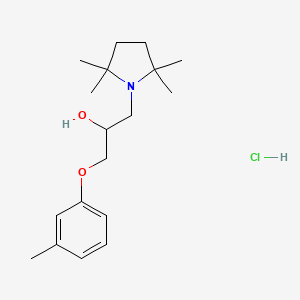
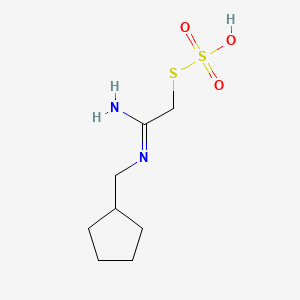
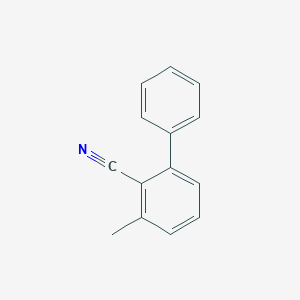
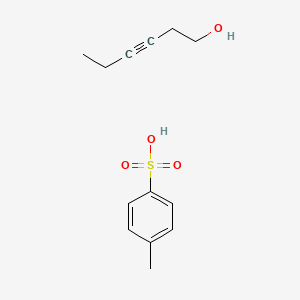
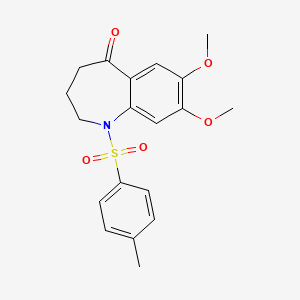
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)
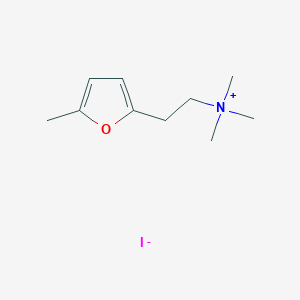
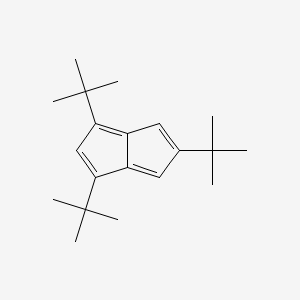
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
